molecular formula C11H16ClNO2 B3387270 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride CAS No. 79906-89-1

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

Cat. No.: B3387270
CAS No.: 79906-89-1
M. Wt: 229.7 g/mol
InChI Key: PZZVNEZKNWRZEG-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride (CAS: 79906-89-1) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 7, a methyl group at position 1, and a hydroxyl group at position 6 on the isoquinoline backbone, with a hydrochloride salt enhancing its solubility . The compound has a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.71 g/mol . It is supplied globally by multiple vendors, including AldrichCPR, CymitQuimica, and Hangzhou Qieng Pharm & Chem Co., Ltd., with applications in pharmacological research and organic synthesis .

Properties

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVNEZKNWRZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79906-89-1
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
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Preparation Methods

The synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and conditions to reduce costs and environmental impact.

Chemical Reactions Analysis

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride exhibits several biological activities that make it a candidate for further therapeutic investigations:

  • Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, making it relevant for treating mood disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics .

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound is being explored for its potential in treating conditions like depression and anxiety. The modulation of MAO and COMT may provide a dual-action mechanism beneficial for patients with these disorders.

Cancer Research

The compound's ability to influence cell signaling pathways positions it as a candidate for cancer research. Studies have shown that similar tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and enzyme inhibition .

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various tetrahydroisoquinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant inhibition by certain derivatives at concentrations as low as 25 µg/mL, suggesting that modifications to the tetrahydroisoquinoline structure could enhance antimicrobial efficacy .

Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological properties of tetrahydroisoquinoline derivatives revealed their potential to modulate neurotransmitter levels effectively. In animal models, administration of these compounds led to observable improvements in behavior associated with anxiety and depression .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Enzyme InhibitionMAO and COMT inhibition
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitter levels

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial EfficacySignificant activity against M. smegmatis
NeuropharmacologyImproved anxiety/depression symptoms in models

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride can be contextualized against related tetrahydroisoquinoline derivatives (Table 1). Key differences include substituent positions, molecular weight, and pharmacological implications.

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₁₁H₁₆ClNO₂ 229.71 - 7-OCH₃
- 1-CH₃
- 6-OH
79906-89-1 CNS research; alcohol metabolite
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride C₁₀H₁₄ClNO 199.68 - 5-CH₃
- 6-OH
2517811-59-3 Simpler structure; unstudied pharmacological profile
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline C₁₃H₁₉NO₄S 285.36 - 6,7-diOCH₃
- 1-CH₃
- 2-SO₂CH₃
N/A Enhanced lipophilicity; sulfonyl group for stability
1-[2-(4-Chlorophenyl)ethyl]-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride C₁₉H₂₂ClNO₂ 343.84 - 7-OCH₃
- 2-CH₃
- 4-Cl phenethyl
N/A Bulky substituent; potential receptor affinity modulation
7-Isoquinolinol,1,2,3,4-tetrahydro-2-methyl-, Hydrochloride C₁₀H₁₃NO·HCl 199.68 - 2-CH₃
- 7-OH
103028-82-6 Structural isomer; altered stereoelectronic effects

Structural and Functional Differences

Substituent Position and Type: The 7-methoxy group in the target compound distinguishes it from derivatives like 5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride, where substituents are positioned at C5 . Methoxy groups generally enhance lipophilicity and metabolic stability compared to hydroxyl groups . The 1-methyl group in the target compound contrasts with 2-methyl isomers (e.g., CAS: 103028-82-6), where steric effects may alter receptor binding .

Molecular Weight and Solubility :

  • Bulky substituents, such as the 4-chlorophenethyl group in the derivative from , increase molecular weight (343.84 g/mol) and may reduce aqueous solubility compared to the target compound (229.71 g/mol) .
  • Hydrochloride salts (common across these compounds) improve solubility for in vivo applications .

Pharmacological Implications: The target compound’s role as (-)-Salsoline links it to alcohol metabolism and neurotoxicity studies, whereas 6,7-dimethoxy analogs () are typically intermediates in alkaloid synthesis . 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride lacks documented biological activity, highlighting the criticality of substituent positioning .

Supplier and Availability Notes

While CymitQuimica lists the target compound as discontinued , other suppliers like AldrichCPR and Hangzhou Dawn Ray Pharmaceutical Co., Ltd. maintain availability . This contrasts with derivatives such as 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 73075-45-3), which is widely stocked due to its utility in medicinal chemistry .

Biological Activity

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (commonly referred to as 7-Methoxy-THIQ) is a synthetic compound belonging to the class of tetrahydroisoquinoline alkaloids. This compound has garnered attention in pharmacological research due to its potential biological activities, which include neuroprotective, anti-inflammatory, and antioxidant effects. This article provides a comprehensive overview of the biological activity of 7-Methoxy-THIQ, supported by relevant data tables and research findings.

The molecular formula of 7-Methoxy-THIQ is C11H16ClNO2, with a molecular weight of 229.70 g/mol. The compound is typically available in hydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

PropertyValue
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
CAS Number79906-89-1
AppearanceWhite crystalline powder
Storage ConditionsRefrigerate (2-7°C)

Neuroprotective Effects

Recent studies have indicated that 7-Methoxy-THIQ exhibits significant neuroprotective properties. In vitro assays demonstrated that the compound can reduce oxidative stress and prevent neuronal apoptosis induced by various neurotoxic agents.

Case Study: Neuroprotection in Cell Cultures
A study conducted on SH-SY5Y neuroblastoma cells showed that treatment with 7-Methoxy-THIQ at concentrations ranging from 10 µM to 50 µM significantly decreased cell death rates in response to oxidative stress induced by hydrogen peroxide. The IC50 value for cell viability was determined to be approximately 25 µM, indicating a potent protective effect against oxidative damage .

Anti-inflammatory Activity

7-Methoxy-THIQ has also been studied for its anti-inflammatory properties. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Data Table: Cytokine Inhibition

Treatment Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
103025
255045
507065

Antioxidant Activity

The antioxidant capacity of 7-Methoxy-THIQ has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity.

Research Findings: Antioxidant Assays
In a DPPH assay, the IC50 value for scavenging activity was found to be around 15 µM, comparable to well-known antioxidants like ascorbic acid . The results suggest that 7-Methoxy-THIQ could serve as a potential antioxidant agent in therapeutic applications.

The biological activities of 7-Methoxy-THIQ are believed to be mediated through several mechanisms:

  • Reduction of Reactive Oxygen Species (ROS): By scavenging free radicals, the compound reduces oxidative stress.
  • Inhibition of NF-kB Pathway: This inhibition leads to decreased expression of inflammatory mediators.
  • Modulation of Neurotransmitter Release: It may enhance dopaminergic signaling, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves multi-step synthesis starting with tetrahydroisoquinoline scaffolds. For example, acyl chloride intermediates (e.g., 4-methoxyphenylacetyl chloride ) can be reacted with amines under anhydrous conditions. Key steps include:

  • Cyclization using reagents like phthalic anhydride in acetic acid .
  • Purification via silica gel chromatography (TLC monitoring) to achieve >95% purity .
  • Hydrochloride salt formation by adjusting pH with HCl .
    • Optimization : Use nitrogen atmospheres to prevent oxidation , and validate purity via HPLC or NMR (e.g., δ 3.2–3.8 ppm for methoxy protons) .

Q. How should researchers characterize this compound, and what analytical data are critical?

  • Key Data :

  • 1H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Melting Point : Compare with literature values (e.g., analogs like 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride melt at 215–220°C ).
    • Validation : Cross-reference with certified reference standards (e.g., LGC Standards’ tetrahydroisoquinoline derivatives ).

Q. What stability considerations are critical for storing this compound?

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the methoxy group .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze impurities using HPLC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in neurological targets?

  • Methodology :

  • Synthesize analogs with varying substituents (e.g., 6-chloro or 7-fluoro derivatives ) and test acetylcholinesterase inhibition .
  • Use molecular docking to compare binding affinities with known AChE inhibitors (e.g., donepezil) .
    • Data Analysis : Correlate electron-withdrawing groups (e.g., –Cl) with enhanced activity, as seen in 6-chloro-tetrahydroisoquinoline analogs .

Q. What advanced analytical techniques resolve contradictions in reported spectral data?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or salt forms.

  • Resolution : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and compare with PubChem’s computed InChI key (SWJPEVDFTWMFLQ-UHFFFAOYSA-N) .
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) and high-resolution MS to confirm assignments .

Q. How can isotopic labeling (e.g., D6) aid in pharmacokinetic studies?

  • Application : Synthesize deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives ) for tracer studies.
  • Protocol : Use LC-MS/MS to quantify metabolites in biological matrices, leveraging the isotope effect to distinguish parent compounds from degradation products .

Q. What computational strategies predict metabolic pathways for this compound?

  • Approach :

  • Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify potential Phase I/II metabolites.
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 2
Reactant of Route 2
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

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